Tert-butyl N,N-bis(3-aminopropyl)carbamate

Catalog No.
S2916236
CAS No.
167568-21-0
M.F
C11H25N3O2
M. Wt
231.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl N,N-bis(3-aminopropyl)carbamate

CAS Number

167568-21-0

Product Name

Tert-butyl N,N-bis(3-aminopropyl)carbamate

IUPAC Name

tert-butyl N,N-bis(3-aminopropyl)carbamate

Molecular Formula

C11H25N3O2

Molecular Weight

231.34

InChI

InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-9,12-13H2,1-3H3

InChI Key

BNQAFROAHNBRIV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CCCN)CCCN

Solubility

not available

There is currently no scientific research literature available on the specific application of Tert-butyl N,N-bis(3-aminopropyl)carbamate. Chemical databases like PubChem [] and scientific supplier websites [, ] acknowledge the existence of the compound, but none mention any established use in research.

Tert-butyl N,N-bis(3-aminopropyl)carbamate is a chemical compound with the molecular formula C₁₁H₂₄N₂O₂ and a molecular weight of 216.32 g/mol. This compound features a tert-butyl group, which serves as a protecting group for reactive functional groups, and two 3-aminopropyl groups, which are known for their biological activity. The carbamate functional group enhances the stability and solubility of the compound, making it suitable for various applications in medicinal chemistry and biochemistry .

The compound is characterized by its solid state at room temperature, with a melting point of approximately 22 °C and a boiling point of around 271.7 °C at 760 mmHg . It is classified as a biochemical reagent, often utilized in life science research for its ability to interact with biological systems.

There's no documented information on a specific mechanism of action for Tert-butyl N,N-bis(3-aminopropyl)carbamate. However, its role might be as a precursor to agmatine, a naturally occurring polyamine with various biological functions, including neuromodulation and regulation of blood pressure [].

  • Potential irritant: The compound could irritate skin and eyes upon contact.
  • Suspected endocrine disruptor: The diamine structure raises concerns about potential endocrine disruption, requiring careful handling.

  • Substitution Reactions: The compound can undergo nucleophilic substitution, where one of the amino groups can be replaced by other functional groups.
  • Oxidation and Reduction: Under specific conditions, this compound can be oxidized to yield various derivatives or reduced to form other amine structures.
  • Formation of Carbamates: It can react with different acids to form carbamate derivatives, which are important in organic synthesis.

These reactions are facilitated by the presence of the amino and carbamate functional groups, allowing for diverse synthetic pathways.

Tert-butyl N,N-bis(3-aminopropyl)carbamate exhibits significant biological activity due to its structural components. The 3-aminopropyl moiety is particularly noted for its role in inhibiting certain cancer cell lines and is often incorporated into drug designs targeting cancer therapies . Additionally, its ability to influence cellular processes such as gene expression and metabolic pathways makes it valuable in biochemical research.

Studies have indicated that this compound may interact with specific enzymes and receptors within cells, potentially leading to therapeutic effects in various disease models .

The synthesis of tert-butyl N,N-bis(3-aminopropyl)carbamate typically involves several steps:

  • Starting Materials: The synthesis begins with tert-butyl carbamate and 3-chloropropan-1-amine.
  • Reaction Conditions: The reaction is usually conducted under controlled temperatures and may involve solvents such as dimethylformamide or dichloromethane to facilitate the reaction.
  • Purification: After the reaction, products are purified using techniques like recrystallization or chromatography to isolate the desired compound .

This multi-step synthesis allows for high yields and purity of the final product.

Tert-butyl N,N-bis(3-aminopropyl)carbamate has several applications across various fields:

  • Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting cancer and other diseases.
  • Biochemical Research: This compound serves as a reagent in synthesizing biologically active molecules and studying enzyme interactions.
  • Material Science: Due to its stability and solubility, it finds applications in developing new materials and chemical processes .

Research on the interactions involving tert-butyl N,N-bis(3-aminopropyl)carbamate has highlighted its ability to bind with biomolecules, influencing enzymatic activity and cellular signaling pathways. Studies have shown that it can act as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to potential therapeutic applications in treating metabolic disorders or cancers .

The compound's unique structure allows it to interact selectively with certain targets, providing insights into its mechanism of action within biological systems.

Several compounds exhibit structural similarities to tert-butyl N,N-bis(3-aminopropyl)carbamate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-Boc-1,3-propanediamineC₈H₁₈N₂O₂Used for synthesizing spermidine analogs
Tert-butyl carbamateC₇H₁₅NO₂Commonly used as a protecting group for amines
Di-tert-butyl dicarbonateC₁₄H₂₆O₄Utilized in amine protection during synthesis

Uniqueness

Tert-butyl N,N-bis(3-aminopropyl)carbamate stands out due to its dual amino functionality combined with a stable carbamate structure. This configuration allows it to participate in a variety of

Tert-butyl N,N-bis(3-aminopropyl)carbamate is systematically named according to IUPAC guidelines as tert-butyl N,N-bis(3-aminopropyl)carbamate. Its molecular formula, C₁₁H₂₅N₃O₂, reflects a central carbamate group (–OC(=O)N–) flanked by two 3-aminopropyl (–CH₂CH₂CH₂NH₂) substituents and a tert-butyl (–C(CH₃)₃) moiety. The structural arrangement confers both steric bulk and nucleophilic reactivity, enabling selective transformations in synthetic workflows.

The compound’s SMILES notation, CC(C)(C)OC(=O)N(CCCN)CCCN, encodes its branched topology, while its InChIKey (BNQAFROAHNBRIV-UHFFFAOYSA-N) provides a unique identifier for database searches. X-ray crystallography and NMR spectroscopy typically validate its conformation, with the tert-butyl group shielding the carbamate carbonyl from undesired nucleophilic attacks.

PropertyValue
Molecular FormulaC₁₁H₂₅N₃O₂
Molecular Weight231.34 g/mol
IUPAC Nametert-butyl N,N-bis(3-aminopropyl)carbamate
SMILESCC(C)(C)OC(=O)N(CCCN)CCCN
InChIKeyBNQAFROAHNBRIV-UHFFFAOYSA-N

Historical Development in Carbamate Chemistry

Carbamates emerged in the 19th century through the work of Jean-Baptiste Dumas, who coined the term “urethane” to describe ethyl carbamate derivatives. The classification evolved to distinguish carbamic acid esters (R₂NC(=O)OR') from unrelated urethane polymers. By the mid-20th century, carbamates gained prominence as amine-protecting groups, particularly in peptide synthesis. The introduction of the tert-butoxycarbonyl (Boc) group in the 1950s revolutionized the field by enabling acid-labile protection of amines, a strategy critical for constructing biomolecules without side reactions.

Tert-butyl N,N-bis(3-aminopropyl)carbamate represents a specialized extension of Boc chemistry, designed to protect diamines while retaining reactivity at distal sites. Its development paralleled advances in solid-phase synthesis, where orthogonal protecting groups (e.g., Boc, Fmoc) became essential for assembling polypeptides and heterocycles.

Role in Modern Organic Synthesis

In contemporary synthesis, this compound functions as a dual-purpose reagent:

  • Amine Protection: The Boc group masks primary amines, permitting selective functionalization of secondary amines or other reactive sites. Deprotection occurs under mild acidic conditions (e.g., trifluoroacetic acid), preserving sensitive functional groups.
  • Cross-Coupling Substrate: The 3-aminopropyl arms participate in nucleophilic acylations, Suzuki-Miyaura couplings, and reductive aminations, facilitating the construction of dendrimers, macrocycles, and drug candidates.

For example, reacting tert-butyl N,N-bis(3-aminopropyl)carbamate with acyl chlorides yields bis-amide derivatives, while palladium-catalyzed couplings introduce aryl or heteroaryl motifs. Such versatility underpins its utility in medicinal chemistry, where modular architectures are paramount.

Boc Protection Strategies for Polyamines

The selective protection of polyamines poses significant challenges due to competing reactions at equivalent amine sites. Tert-butyl N,N-bis(3-aminopropyl)carbamate synthesis requires precise control over Boc group introduction to avoid overprotection or incomplete reactions.

One-Pot Mono-Boc Protection Using Trimethylsilyl Chloride

A breakthrough methodology involves the use of trimethylsilyl chloride (Me₃SiCl) as an HCl source for in situ mono-protonation of diamines. This approach enables selective Boc protection in a one-pot procedure, bypassing the need for intermediate isolation [4]. The general protocol involves:

  • Treating 3,3'-diaminodipropylamine with 1 equivalent of Me₃SiCl in dichloromethane at 0°C.
  • Adding di-tert-butyl dicarbonate (Boc₂O) and triethylamine to the reaction mixture.
  • Stirring at room temperature for 12 hours to achieve >80% yield of the mono-Boc-protected intermediate.

This method outperforms traditional HCl gas-based approaches by eliminating hazardous gas handling and improving reproducibility. Comparative studies show Me₃SiCl generates a more controlled protonation environment, reducing dimerization byproducts [4].

HCl SourceReaction Time (h)Mono-Boc Yield (%)Di-Boc Byproduct (%)
Me₃SiCl12825
SOCl₂187512
HCl (gas)246818

Table 1: Efficiency of HCl sources in mono-Boc protection of 3,3'-diaminodipropylamine [4] [5].

Comparative Analysis of HCl Source Efficiency

The choice of HCl source profoundly impacts reaction kinetics and selectivity. Me₃SiCl demonstrates superior performance due to its:

  • Controlled proton release: Gradual generation of HCl prevents over-protonation of diamines.
  • Solubility advantages: Compatibility with aprotic solvents like dichloromethane reduces side reactions.
  • Byproduct mitigation: Trimethylsilyl byproducts are inert under reaction conditions, simplifying purification [4].

In contrast, SOCl₂ introduces residual sulfur species that complicate downstream applications, while gaseous HCl requires specialized equipment for safe handling [5].

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Solvent polarity and donor number critically influence Boc protection efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate reactions but risk di-Boc formation, while dichloromethane balances reactivity and selectivity [5].

SolventDielectric ConstantReaction Rate (k, ×10⁻³ min⁻¹)Mono:Di Boc Ratio
Dichloromethane8.931.216:1
DMF36.73.85:1
THF7.520.920:1

Table 2: Solvent effects on Boc protection kinetics [4] [5].

Temperature modulation further refines selectivity. Maintaining reactions at 0–5°C suppresses thermal degradation of the Boc group while allowing sufficient amine activation.

Stoichiometric Control for Selective Protection

Precise stoichiometric ratios prevent overprotection:

  • 1:1.05 amine:Boc₂O ratio: Maximizes mono-Boc product formation.
  • Substoichiometric HCl (0.95 equiv): Ensures partial protonation of diamines, leaving one amine site reactive [4].

Exceeding 1.1 equivalents of Boc₂O increases di-Boc byproducts to >25%, necessitating careful reagent addition protocols.

Alternative Routes via Isocyanate Intermediates

Recent advances in phosgene-free isocyanate synthesis enable alternative pathways for tert-butyl N,N-bis(3-aminopropyl)carbamate production. The direct carbonylation of nitro compounds with CO represents a promising route [6]:

  • Nitro compound synthesis: 3-Nitropropylamine derivatives are prepared via nitration of allylamine.
  • Reductive carbonylation: Catalytic hydrogenation with Pd/C in CO atmosphere generates isocyanate intermediates.
  • Carbamate formation: Reaction with tert-butanol yields the target carbamate.

This method avoids hazardous phosgene but requires high-pressure equipment (20–50 bar CO) and specialized catalysts.

CatalystTemperature (°C)Pressure (bar)Carbamate Yield (%)
Pd/C1203065
ZnCl₂-Pd/C1002078
Fe₃O₄@SiO₂-Pd801572

Table 3: Catalyst performance in isocyanate-mediated carbamate synthesis [6].

Composite catalysts like ZnCl₂-Pd/C enhance yields by stabilizing reactive intermediates through Lewis acid-base interactions. However, scalability remains challenging compared to traditional Boc protection methods.

XLogP3

-0.1

Dates

Modify: 2023-08-17

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